1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one
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Overview
Description
1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy-substituted piperidine ring, and a methyl-substituted azetidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the piperidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a strong base and a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the azetidinone ring and form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery programs aimed at developing new treatments for diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-3-methylazetidin-2-one: Lacks the piperidine ring and methoxy group, resulting in different chemical and biological properties.
3-[(4-Methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one: Lacks the benzyl group, which may affect its binding affinity and specificity for certain targets.
1-Benzyl-3-[(4-hydroxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2)13-21(11-10-17(19)24-4)14-20(3)15-22(18(20)23)12-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWYGWNNRGMNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1OC)CC2(CN(C2=O)CC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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